3-(4-Methoxyphenyl)azetidine

Übersicht

Beschreibung

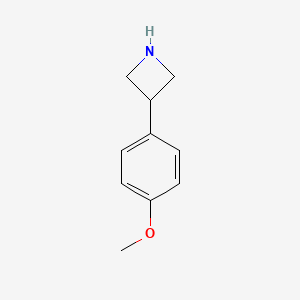

3-(4-Methoxyphenyl)azetidine is a nitrogen-containing heterocyclic compound with the molecular formula C10H13NO It features a four-membered azetidine ring substituted with a 4-methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .

Industrial Production Methods: Industrial production of azetidines, including this compound, often involves scalable methods such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate . This method allows for the preparation of azetidines bearing various functional groups, making it suitable for large-scale synthesis.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The azetidine ring undergoes nucleophilic substitution due to its inherent ring strain. Key reactions include:

Alkylation and Arylation

-

C-H Arylation : Palladium-catalyzed C(sp³)–H arylation enables functionalization at the 3-position. For example, using Pd(OAc)₂ and AgOAc in DCE under optimized conditions, aryl iodides couple efficiently (72% yield) .

-

N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base like NaH yields N-alkylated derivatives. This is critical for modifying biological activity .

Ring-Opening Reactions

-

Acid-Catalyzed Hydrolysis : Treatment with HCl opens the azetidine ring, forming linear amines. This reaction is exothermic and proceeds rapidly at room temperature .

-

Reductive Ring Opening : LiAlH₄ reduces the ring to produce γ-aminobutyric acid analogs, useful in neurotransmitter studies .

Oxidation

-

Methoxy Group Oxidation : The 4-methoxyphenyl substituent can be oxidized to a quinone structure using KMnO₄ under acidic conditions.

-

Azetidine Ring Oxidation : H₂O₂ or m-CPBA oxidizes the ring to form azetidine N-oxide derivatives, which exhibit enhanced reactivity in cycloadditions .

Reduction

-

Catalytic Hydrogenation : H₂/Pd-C reduces unsaturated bonds in substituents while preserving the azetidine core .

[2+2] Cycloaddition

-

Photochemical [2+2] cycloaddition with alkenes forms bicyclic azetidines. Visible light and Ir(III) catalysts (e.g., fac-[Ir(dFppy)₃]) enable this transformation .

Aziridine-to-Azetidine Rearrangement

-

Treatment with NaBH₄ in methanol triggers a rare rearrangement via an aziridine intermediate, yielding 3-methoxyazetidines (Scheme 1) .

Functionalization via Aza-Michael Addition

-

The azetidine nitrogen acts as a nucleophile in conjugate additions. For example, reaction with α,β-unsaturated esters produces hybrid heterocycles (62–73% yield) .

Anticancer Derivatives

-

Thiourea hybrids (e.g., compound 1B ) are synthesized by reacting 3-(4-methoxyphenyl)azetidine with isothiocyanates. These derivatives show EC₅₀ values as low as 0.03 µM in cancer cell lines .

GABA-Uptake Inhibitors

-

N-Alkylation with lipophilic groups (e.g., 4,4-diphenylbutenyl) enhances binding to GABA transporters (IC₅₀ = 2.01 µM) .

Table 1: Key Reaction Conditions and Yields

Table 2: Biological Activity of Select Derivatives

| Compound | Target (IC₅₀/EC₅₀) | Application | Source |

|---|---|---|---|

| 1B | A431 cells: 0.77 µM | Anticancer | |

| 3B | VEGFR-2: 0.25 µM | Antiangiogenic | |

| N-Alkylated derivative | GAT-1: 2.01 µM | Neurotransmitter modulation |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity:

Research has demonstrated that 3-(4-Methoxyphenyl)azetidine exhibits notable anticancer properties. It has been tested against various cancer cell lines, showing significant antiproliferative effects.

| Cell Line | IC50 Value (nM) | Mechanism |

|---|---|---|

| MCF-7 | 10-33 | Tubulin destabilization |

| MDA-MB-231 | 23-33 | Apoptosis induction |

In vitro studies indicate that the compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, it has shown significant activity against MCF-7 breast cancer cells, with mechanisms involving tubulin polymerization inhibition .

Neuropharmacological Potential:

Preliminary findings suggest that this compound may interact with neurotransmitter receptors, indicating potential applications in treating neurological disorders. Further studies are needed to elucidate these interactions fully.

Enzyme Inhibition Studies

This compound is being explored as a scaffold for developing enzyme inhibitors, particularly in the context of vascular endothelial growth factor receptor (VEGFR-2) inhibitors. A series of derivatives have been synthesized and evaluated for their efficacy against various human cancer cell lines, demonstrating promising results .

Case Studies

Study on Antiproliferative Activity:

A recent study evaluated several azetidine derivatives, including this compound, against multiple cancer cell lines. The results indicated significant activity, with some derivatives exhibiting enhanced potency due to structural modifications. The most potent compounds showed EC50 values ranging from 0.03 to 12.55 µM across different cell lines .

Mechanistic Insights:

Another investigation focused on the compound's mechanism of action, revealing that it disrupts microtubule dynamics leading to G2/M phase arrest in cancer cells. This study utilized flow cytometry and confocal microscopy to confirm the effects on cell cycle progression .

Wirkmechanismus

The mechanism of action of 3-(4-Methoxyphenyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring’s strain and electronic properties enable it to bind effectively to active sites, thereby modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Aziridine: A three-membered nitrogen-containing ring that is more reactive due to higher ring strain.

Pyrrolidine: A five-membered nitrogen-containing ring that is less strained and more stable.

Oxetane: A four-membered oxygen-containing ring with similar strain characteristics.

Uniqueness: 3-(4-Methoxyphenyl)azetidine is unique due to its balanced ring strain, which provides both stability and reactivity. This makes it an excellent candidate for various chemical transformations and applications in drug discovery and materials science .

Biologische Aktivität

3-(4-Methoxyphenyl)azetidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into its biological properties, mechanisms of action, and implications for therapeutic applications, supported by various research findings and data tables.

Chemical Structure and Properties

The compound this compound features a four-membered saturated heterocycle (azetidine) with a methoxy group attached to a phenyl ring at the para position. This unique structure contributes to its reactivity and interaction with biological targets.

Research indicates that this compound exhibits notable anticancer properties. Mechanistic studies suggest that it may interfere with cellular signaling pathways, promoting apoptosis in cancer cells. Its potential interactions with neurotransmitter systems also hint at applications in neuropharmacology .

Anticancer Activity

In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines. For instance, it has shown significant antiproliferative effects in MCF-7 breast cancer cells, with IC50 values comparable to established anticancer agents. The compound's ability to inhibit tubulin polymerization suggests that it may act at the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis.

| Cell Line | IC50 Value (nM) | Mechanism |

|---|---|---|

| MCF-7 | 10-33 | Tubulin destabilization |

| MDA-MB-231 | 23-33 | Apoptosis induction |

Neuropharmacological Potential

Preliminary findings indicate that this compound may interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Further research is required to elucidate these interactions fully.

Case Studies

- Study on Antiproliferative Activity : A recent study evaluated several azetidine derivatives, including this compound, against various cancer cell lines. The results demonstrated significant activity, with some derivatives showing enhanced potency due to structural modifications .

- Mechanistic Insights : Another investigation focused on the compound's mechanism of action, revealing that it disrupts microtubule dynamics, leading to G2/M phase arrest in cancer cells. This study utilized flow cytometry and confocal microscopy to confirm the effects on cell cycle progression .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-(3-Methoxyphenyl)azetidine | Similar azetidine structure; different phenyl position | Limited anticancer activity |

| 3-[(4-Methoxyphenyl)methyl]azetidine | Methyl group addition; altered pharmacokinetics | Potentially enhanced activity |

| 2-(4-Methoxyphenyl)azetidine | Different position of methoxy group | Varies in receptor interaction |

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-4-2-8(3-5-10)9-6-11-7-9/h2-5,9,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMISQBTERXMTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90222476 | |

| Record name | Azetidine, 3-(p-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7215-07-8 | |

| Record name | Azetidine, 3-(p-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007215078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azetidine, 3-(p-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.